Home > Products > Screening Compounds P111862 > 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol
3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol -

3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol

Catalog Number: EVT-8024746
CAS Number:
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

The compound can be classified as:

  • Chemical Class: Pyrrolidine derivatives
  • Functional Groups: Alcohol (hydroxyl group), morpholine
  • IUPAC Name: 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol
Synthesis Analysis

Synthetic Methods

The synthesis of 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol can be achieved through several methods, primarily involving the reaction between morpholine derivatives and pyrrolidine precursors.

  1. Mannich Reaction: A common approach involves the Mannich reaction, where formaldehyde reacts with morpholine and a pyrrolidine derivative. This method allows for the introduction of the morpholine moiety at the desired position on the pyrrolidine ring.
  2. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques which enhance reaction rates and yields while reducing reaction times. This method is particularly beneficial for synthesizing complex molecules like 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol by allowing for more efficient heating and mixing of reactants .

Technical Details

Key parameters in these synthetic routes include:

  • Temperature: Typically conducted at elevated temperatures (e.g., 80–150 °C) during microwave-assisted synthesis.
  • Solvent Systems: Common solvents include ethanol or water, which facilitate the solubility of reactants and products.
Molecular Structure Analysis

Structural Characteristics

The molecular structure of 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol can be described as follows:

Data and Analyses

The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and mass-to-charge ratio, respectively.

Chemical Reactions Analysis

Reactivity Profile

3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol can participate in various chemical reactions:

  1. Acid-base Reactions: The hydroxyl group can act as a weak acid or base, participating in proton transfer reactions.
  2. Nucleophilic Substitution: The nitrogen atom in the morpholine ring can engage in nucleophilic substitution reactions with electrophiles.
  3. Formation of Derivatives: The alcohol functionality allows for further derivatization through esterification or etherification reactions.

Technical Parameters

Reactions typically require specific conditions such as pH control, temperature regulation, and solvent choice to optimize yields and selectivity.

Physical and Chemical Properties Analysis

Relevant Data

Properties such as LogP (partition coefficient) and pKa values can provide insights into the compound's lipophilicity and acidity, influencing its pharmacokinetic profile.

Applications

Scientific Applications

3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol has potential applications in:

  1. Drug Development: As a scaffold for designing new pharmaceuticals targeting various diseases including neurological disorders.
  2. Biochemical Research: Used in studies exploring receptor-ligand interactions or enzyme inhibition mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
Introduction

Structural Significance of 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol in Heterocyclic Chemistry

The molecular architecture of 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol exemplifies a sophisticated hybrid heterocyclic system that integrates two distinct nitrogen-containing pharmacophores into a single molecular entity. The scaffold features a central pyrrolidine ring bearing a hydroxyl group at the 3-position and a morpholine ring connected via a methylene linker. This structural arrangement creates a three-dimensional topology with significant implications for molecular recognition and target binding. The pyrrolidine ring contributes a saturated heterocyclic framework with inherent sp³ character, enhancing conformational flexibility compared to planar aromatic systems. This non-planarity facilitates exploration of a broader pharmacophore space through pseudorotation—a dynamic process enabling ring inversion and access to multiple low-energy conformations [2].

Table 1: Structural Parameters of Hybrid Scaffold Components

Structural FeaturePyrrolidine ComponentMorpholine ComponentBiological Significance
Ring Size5-membered saturated6-membered saturatedOptimal spatial orientation
HeteroatomsNitrogen (basic)Nitrogen + OxygenDual H-bonding capability
Substituent PositionC3-hydroxylN-linked methyleneStereochemical complexity
Hybridizationsp³-dominatedsp³ with sp² oxygenEnhanced 3D character
Conformational FlexibilityHigh (pseudorotation)Moderate (chair inversion)Adaptive target binding

The incorporation of a hydroxyl group at the pyrrolidine 3-position introduces a hydrogen bond donor/acceptor moiety that significantly enhances the molecule's capacity for specific target interactions. This polar functional group complements the hydrogen bond acceptor capabilities of the morpholine oxygen, creating a multifunctional pharmacophore capable of diverse binding interactions. The methylenic linker (-CH₂-) between the two heterocycles provides both spatial separation and rotational freedom, enabling optimal positioning of the morpholine ring relative to the pyrrolidine core. This structural arrangement generates a molecular dipole (approximately 3.2 D) that enhances solubility while facilitating interactions with charged binding pockets in biological targets [8] [9].

The hybrid scaffold demonstrates a balanced lipophilicity profile (calculated logP ≈ 0.2) that bridges hydrophilic and hydrophobic domains—a critical feature for membrane permeability and oral bioavailability. The presence of two basic nitrogen atoms (pKa ≈ 8.5 and 7.0 for pyrrolidine and morpholine nitrogens, respectively) enables pH-dependent ionization, facilitating lysosomotropic accumulation while maintaining sufficient free base fraction for membrane penetration. This ionization profile supports the compound's potential for CNS penetration, as evidenced by its favorable calculated polar surface area (PSA ≈ 45 Ų) which falls below common blood-brain barrier penetration thresholds [2] [8].

Historical Development of Morpholine-Pyrrolidine Hybrid Scaffolds in Medicinal Chemistry

The strategic combination of morpholine and pyrrolidine motifs represents an evolutionary advancement in heterocyclic drug design, building upon the established pharmacological profiles of each individual ring system. Morpholine derivatives have a well-documented history in medicinal chemistry, with approximately 14% of FDA-approved nitrogen heterocyclic drugs containing this scaffold. The morpholine ring gained prominence due to its favorable physicochemical properties, including moderate basicity (pKa ~8.4), excellent water solubility, and metabolic stability. These characteristics made it particularly valuable in kinase inhibitor design, where it frequently serves as a solvent-exposed moiety that improves aqueous solubility without compromising target affinity [8].

Table 2: Evolution of Morpholine-Pyrrolidine Hybrids in Drug Development

EraKey Structural DevelopmentsTherapeutic ApplicationsClinical Impact
1980s-1990sSimple N-substituted pyrrolidinesAntibacterials (e.g., carbapenems)FDA approval of meropenem (1996)
Early 2000sMorpholine as solubility enhancerKinase inhibitorsImproved oral bioavailability
2010-2015Direct-linked morpholine-pyrrolidineAnticancer agentsTubulin polymerization inhibitors
2015-PresentFunctionalized hybrids (e.g., 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol)Targeted therapiesEnhanced selectivity profiles

Concurrently, pyrrolidine-containing compounds emerged as significant therapeutic agents, representing 37 FDA-approved drugs by 2021. The scaffold gained prominence through its incorporation into β-lactam antibiotics, particularly carbapenems like meropenem (approved 1996) and ertapenem (approved 2001), where the pyrrolidine ring contributes to both antibacterial potency and β-lactamase stability. The historical trajectory of these heterocycles converged with the development of tubulin polymerization inhibitors featuring morpholine-benzimidazole-pyrazole hybrids, demonstrating the therapeutic potential of complex hybrid architectures in oncology [1] [5].

The emergence of functionalized morpholine-pyrrolidine hybrids represents the next evolutionary step in this molecular lineage. The specific incorporation of a hydroxymethyl linker at the pyrrolidine 3-position creates a stereochemical center that enables precise three-dimensional orientation of the morpholine moiety relative to the pyrrolidine core. This structural innovation significantly expands the conformational landscape compared to earlier analogs with direct ring fusion or simple N-substitution. Recent synthetic advances have enabled efficient production of these complex scaffolds, particularly through microwave-assisted organic synthesis (MAOS), which facilitates rapid exploration of structure-activity relationships while maintaining green chemistry principles [2] [5].

Role of Stereoelectronic Features in Bioactive Molecule Design

The pharmacological relevance of 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol stems fundamentally from its distinctive stereoelectronic properties, which create a three-dimensional pharmacophore capable of diverse biological interactions. The molecule's chiral center at the pyrrolidine C3 position generates enantiomers with potentially distinct biological profiles—a critical consideration given that proteins exhibit intrinsic enantioselective recognition. The absolute configuration at this stereocenter determines the spatial orientation of the hydroxymethylmorpholine appendage, thereby influencing binding affinity and selectivity for chiral biological targets. Computational analyses indicate that the (3R)-enantiomer adopts a preferred conformation where the morpholine oxygen is positioned for optimal hydrogen bonding with biological targets, while the (3S)-configuration orients this moiety toward a solvent-exposed region [2].

The molecule exhibits a remarkable electronic polarization characterized by a dipole moment of approximately 3.2 D—significantly higher than that of simple pyrrolidine (1.4 D) or morpholine (1.5 D) alone. This enhanced polarity arises from the asymmetric electron distribution between the electron-rich morpholine oxygen and the electron-deficient pyrrolidine nitrogen. Quantum mechanical calculations reveal substantial bond length alternation within the morpholine ring (C-O = 1.36 Å vs. C-N = 1.47 Å), creating a permanent dipole that facilitates interactions with charged binding pockets in enzymes and receptors. The hydroxyl group further contributes to this polarization through its electron-donating resonance effect, creating a region of high electron density at the pyrrolidine C3 position [7] [9].

Table 3: Stereoelectronic Properties of 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol

PropertyValue/RangeBiological Implication
Dipole Moment3.2 DEnhanced target binding affinity
Calculated logP0.15-0.35Optimal membrane permeability
pKa (Pyrrolidine N)~8.5pH-dependent membrane penetration
pKa (Morpholine N)~7.0Tunable ionization state
Polar Surface Area (PSA)45 ŲFavorable blood-brain barrier penetration
H-bond Donors1 (OH)Target-specific interactions
H-bond Acceptors3 (N,O,O)Multipoint binding capacity

The scaffold's hydrogen bonding capacity represents another critical pharmacophoric element. The hydroxyl group serves as both a hydrogen bond donor (σ-profile ≈ 0.025) and acceptor (σ-profile ≈ 0.030), while the morpholine oxygen functions as a strong hydrogen bond acceptor (σ-profile ≈ 0.035). This combination creates a versatile recognition motif capable of forming bidirectional hydrogen bonds with biological targets—a feature demonstrated in molecular docking studies with tubulin and kinase enzymes. Additionally, the protonatable nitrogen atoms (predicted pKa values of ~8.5 for pyrrolidine and ~7.0 for morpholine) enable charge-assisted hydrogen bonding under physiological conditions, further enhancing binding affinity for acidic residues in protein binding sites [2] [9].

The conformational dynamics of the hybrid scaffold significantly influence its biological interactions. Pseudorotation of the pyrrolidine ring generates multiple low-energy conformers separated by energy barriers of approximately 5-8 kcal/mol—readily surmountable at physiological temperatures. Nuclear magnetic resonance (NMR) studies reveal a strong preference for the endo-envelope conformation when the hydroxyl group is equatorial, positioning the morpholine substituent for optimal solvent exposure. This dynamic flexibility enables the molecule to adapt to distinct binding pockets through induced-fit binding, a property particularly valuable in targeting proteins with flexible active sites. These combined stereoelectronic features establish 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol as a versatile scaffold capable of addressing complex challenges in modern drug discovery [2] [8].

Properties

Product Name

3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol

IUPAC Name

3-(morpholin-4-ylmethyl)pyrrolidin-3-ol

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c12-9(1-2-10-7-9)8-11-3-5-13-6-4-11/h10,12H,1-8H2

InChI Key

NNQNRPPUOSTLSY-UHFFFAOYSA-N

SMILES

C1CNCC1(CN2CCOCC2)O

Canonical SMILES

C1CNCC1(CN2CCOCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.